molecular formula C13H13NO3 B8298920 8-Methoxy-1,2,3,4-tetrahydro-chromeno[3,4-c]pyridin-5-one

8-Methoxy-1,2,3,4-tetrahydro-chromeno[3,4-c]pyridin-5-one

Cat. No. B8298920
M. Wt: 231.25 g/mol
InChI Key: AUKFKEACDMPZAR-UHFFFAOYSA-N
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Patent
US05760050

Procedure details

A solution of 3-benzyl-8-methoxy-1,2,3,4-tetrahydro-chromeno[3,4-c]pyridin-5-one (8.2 g, 26 mmol) in 150 mL of methanol and 100 mL of tetrahydrofuran is hydrogenated at room temperature over a palladium on carbon catalyst (0.85 g) for 18 hours. The catalyst is filtered and the filtrate evaporated. Recrystallization of the residue from acetonitrile with a small amount of added water gives 2.9 g (49%) of product; mp 179°-181° C.
Name
3-benzyl-8-methoxy-1,2,3,4-tetrahydro-chromeno[3,4-c]pyridin-5-one
Quantity
8.2 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.85 g
Type
catalyst
Reaction Step One
Yield
49%

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:13][CH2:12][C:11]2[C:14]3[CH:15]=[CH:16][C:17]([O:23][CH3:24])=[CH:18][C:19]=3[O:20][C:21](=[O:22])[C:10]=2[CH2:9]1)C1C=CC=CC=1>CO.O1CCCC1.[Pd]>[CH3:24][O:23][C:17]1[CH:16]=[CH:15][C:14]2[C:11]3[CH2:12][CH2:13][NH:8][CH2:9][C:10]=3[C:21](=[O:22])[O:20][C:19]=2[CH:18]=1

Inputs

Step One
Name
3-benzyl-8-methoxy-1,2,3,4-tetrahydro-chromeno[3,4-c]pyridin-5-one
Quantity
8.2 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CC2=C(CC1)C=1C=CC(=CC1OC2=O)OC
Name
Quantity
150 mL
Type
solvent
Smiles
CO
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
0.85 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst is filtered
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated
CUSTOM
Type
CUSTOM
Details
Recrystallization of the residue from acetonitrile with a small amount of added water

Outcomes

Product
Name
Type
product
Smiles
COC=1C=CC2=C(C1)OC(C=1CNCCC12)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.9 g
YIELD: PERCENTYIELD 49%
YIELD: CALCULATEDPERCENTYIELD 48.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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